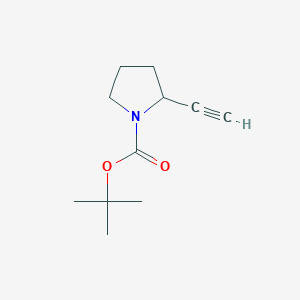

1-Boc-2-Ethynylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563402 | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316141-37-4 | |

| Record name | 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316141-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Boc-2-ethynylpyrrolidine: A Key Building Block for Modern Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-Boc-2-ethynylpyrrolidine, a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, and the incorporation of a terminal alkyne functionality via the ethynyl group offers a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This guide will delve into the prevalent synthetic methodologies, focusing on the underlying chemical principles, providing field-proven insights into experimental choices, and offering detailed, actionable protocols for researchers and scientists.

Introduction: The Strategic Importance of 1-Boc-2-ethynylpyrrolidine

The pyrrolidine ring is a cornerstone in the architecture of many biologically active molecules and natural products.[3][4] Its conformational rigidity and stereochemical complexity make it an attractive scaffold for designing ligands that can interact with high specificity and affinity to biological targets.[5] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard choice in multi-step syntheses due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]

The true synthetic power of 1-Boc-2-ethynylpyrrolidine lies in its terminal alkyne group. This functional group is a gateway to a vast chemical space through highly efficient and orthogonal ligation reactions, most notably "click chemistry". This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in the generation of compound libraries for high-throughput screening and in the optimization of lead compounds during drug development.[1]

This guide will focus on the most reliable and scalable methods for the one-carbon homologation of N-Boc-prolinal (tert-butyl 2-formylpyrrolidine-1-carboxylate) to yield the target alkyne. We will explore two primary synthetic routes: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, with a particular emphasis on the milder and often higher-yielding Ohira-Bestmann modification.

Synthetic Strategies: A Comparative Analysis

The conversion of an aldehyde to a terminal alkyne is a classic transformation in organic synthesis. For the preparation of 1-Boc-2-ethynylpyrrolidine, the choice of method can significantly impact the overall yield, scalability, and functional group tolerance.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a robust, two-step procedure for the synthesis of terminal alkynes from aldehydes.[7][8] The reaction proceeds through the formation of a 1,1-dibromoalkene intermediate, which is then treated with a strong base to afford the alkyne.[7][9][10]

Mechanism:

-

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to generate the dibromomethylenetriphenylphosphorane ylide.[7][9]

-

Wittig Reaction: The ylide reacts with the starting aldehyde (N-Boc-prolinal) in a Wittig-type reaction to form a 1,1-dibromoalkene.[7][9]

-

Fritsch-Buttenberg-Wiechell Rearrangement: The isolated dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium, at low temperatures. This results in a lithium-halogen exchange followed by elimination of lithium bromide to generate a vinyl carbene, which then undergoes a 1,2-hydride shift to form the terminal alkyne.[7]

Caption: The Corey-Fuchs reaction workflow.

Expertise & Experience: While reliable, the Corey-Fuchs reaction has some practical drawbacks. The use of two equivalents of triphenylphosphine in the first step can lead to the formation of significant amounts of triphenylphosphine oxide as a byproduct, which can complicate purification.[9] Additionally, the requirement for cryogenic temperatures and a strong organolithium base in the second step may not be suitable for all substrates or for large-scale synthesis.

The Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

The Seyferth-Gilbert homologation offers a one-step alternative to the Corey-Fuchs reaction, converting aldehydes directly to alkynes using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide.[2][11][12]

A significant improvement to this methodology is the Ohira-Bestmann modification, which utilizes dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent).[13][14] This reagent can be used under much milder basic conditions, such as with potassium carbonate in methanol, making it compatible with base-sensitive and enolizable aldehydes.[11][14] This is particularly advantageous for substrates like N-Boc-prolinal.

Mechanism (Ohira-Bestmann Modification):

-

In situ Reagent Generation: In the presence of a base (e.g., K₂CO₃) and methanol, the Ohira-Bestmann reagent undergoes deacylation to generate the active dimethyl (diazomethyl)phosphonate anion in situ.[13][14]

-

Nucleophilic Addition: This anion adds to the carbonyl carbon of the aldehyde (N-Boc-prolinal).[13]

-

Cyclization and Elimination: The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates dimethyl phosphate and dinitrogen gas to yield a vinylidene carbene.[11][14]

-

1,2-Migration: A 1,2-hydride shift of the vinylidene carbene furnishes the desired terminal alkyne.[11][14]

Caption: The Ohira-Bestmann reaction mechanism.

Trustworthiness: The Ohira-Bestmann modification is generally considered the more reliable and user-friendly method for this transformation, often providing higher yields and simpler purification compared to the Corey-Fuchs reaction, especially for sensitive substrates.[11]

Experimental Protocol: Synthesis of 1-Boc-2-ethynylpyrrolidine via the Ohira-Bestmann Reaction

This protocol is a self-validating system, designed for reproducibility and scalability.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (S)-N-Boc-prolinal | 199.26 | 5.00 g | 25.08 | 1.0 |

| Ohira-Bestmann Reagent | 192.12 | 5.79 g | 30.10 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.93 g | 50.16 | 2.0 |

| Methanol (MeOH), anhydrous | 32.04 | 100 mL | - | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Diethyl ether (Et₂O) | 74.12 | 200 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | - |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the Ohira-Bestmann reagent (5.79 g, 30.10 mmol) and potassium carbonate (6.93 g, 50.16 mmol).

-

Reagent Dissolution: Add anhydrous methanol (100 mL) and stir the suspension at room temperature for 30 minutes.

-

Substrate Addition: In a separate flask, dissolve (S)-N-Boc-prolinal (5.00 g, 25.08 mmol) in anhydrous tetrahydrofuran (100 mL). Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 2-4 hours).

-

Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-Boc-2-ethynylpyrrolidine as a colorless to pale yellow oil.[15][16] Expected yield: 80-95%.

Conclusion and Future Outlook

The synthesis of 1-Boc-2-ethynylpyrrolidine is a critical process for medicinal chemists and drug development professionals. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation stands out as a superior method due to its mild reaction conditions, high yields, and operational simplicity. This guide provides a robust and reliable protocol that can be readily implemented in a research setting. The continued importance of the pyrrolidine scaffold and the power of click chemistry ensure that 1-Boc-2-ethynylpyrrolidine will remain a highly valuable and sought-after building block in the ongoing quest for novel therapeutics.

References

- MySkinRecipes. 1-Boc-2-Ethynylpyrrolidine.

-

Wikipedia. Seyferth–Gilbert homologation. [Link]

- Grokipedia.

-

National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

NROChemistry. Seyferth-Gilbert Homologation. [Link]

-

SynArchive. Seyferth-Gilbert Homologation. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

SynArchive. Corey-Fuchs Reaction. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

National Institutes of Health. Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

-

NROChemistry. Corey-Fuchs Homologation. [Link]

-

National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

-

Autechaux. N-Boc-2-pyrrolidinone: A Versatile Intermediate for Flavor and Pharma. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

-

Beilstein Journal of Organic Chemistry. 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes. [Link]

-

ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

ResearchGate. Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

ElectronicsAndBooks. N-Substituted Pyrrolidin-3-ones as Heterocyclic Building Blocks. Enantioselective. [Link]

Sources

- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 11. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 14. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Ethynylpyrrolidine

Abstract

The 2-ethynylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. Its rigid, three-dimensional structure, conferred by the pyrrolidine ring, combined with the reactive and sterically defined alkyne handle, makes it an invaluable building block for drug discovery and development. Achieving stereocontrol at the C2 position is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 2-ethynylpyrrolidine, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, provide actionable experimental protocols, and present comparative data to inform strategic synthetic planning. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering the reader to adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Strategic Importance of the 2-Ethynylpyrrolidine Scaffold

Saturated nitrogen-containing heterocycles are among the most common structural motifs in FDA-approved pharmaceuticals.[1][2] Within this class, the pyrrolidine ring offers a unique combination of structural rigidity and desirable pharmacokinetic properties.[3][4] The introduction of an ethynyl group at the C2 position adds a layer of synthetic versatility and structural definition. The alkyne can serve as a reactive handle for post-synthetic modification via click chemistry, Sonogashira coupling, or reduction to other functional groups. Furthermore, its linear geometry acts as a rigid linker or a probe for exploring protein binding pockets.

The critical challenge lies in the enantioselective construction of the C2 stereocenter. The spatial orientation of the ethynyl group dictates molecular conformation and, consequently, its interaction with chiral biological targets. This guide explores the three primary pillars of enantioselective synthesis applied to this target: asymmetric catalysis, cyclization strategies, and biocatalysis.

Core Strategy I: Asymmetric Addition of Alkynes to Cyclic Imines

The most direct and atom-economical approach to 2-ethynylpyrrolidine is the catalytic asymmetric addition of a terminal alkyne to a cyclic imine or an in situ-generated iminium ion precursor. This strategy's success hinges on the design of a chiral catalyst that can effectively shield one face of the prochiral imine, directing the nucleophilic attack of the acetylide to the other.

Mechanistic Rationale: The Role of the Chiral Catalyst

The core of this transformation involves the coordination of a metal center to both the imine nitrogen and the alkyne. A chiral ligand, bound to the metal, creates a well-defined chiral pocket around the reactive center. This steric and electronic environment forces the reactants into a specific orientation, favoring one transition state over its diastereomeric counterpart, which ultimately leads to the formation of one enantiomer of the product in excess.

Below is a generalized workflow for this catalytic approach.

Caption: General workflow for catalytic asymmetric alkynylation.

Copper(I)-Catalyzed Systems

Copper(I) complexes, particularly with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, are frequently employed for the alkynylation of imines.[5] These systems are valued for their reliability and the commercial availability of a wide array of ligands.

A significant advancement in this area is the catalytic enantioselective reductive alkynylation of amides. This powerful method combines the reduction of a lactam (a cyclic amide) to a cyclic iminium ion intermediate with its subsequent trapping by a copper acetylide, all under the control of a single chiral catalyst system.

Table 1: Comparison of Catalytic Systems for Reductive Alkynylation of a γ-Keto Amide [6]

| Entry | Chiral Ligand | Alkyne | Yield (%) | ee (%) | dr (cis/trans) |

| 1 | (R,p-Tol)-BINAP | Hept-1-yne | 55 | 80 | >20:1 |

| 2 | (R,P)-L4 | Hept-1-yne | 65 | 90 | >20:1 |

| 3 | (R,P)-L4 | Undec-1-yne | 72 | 90 | >20:1 |

| 4 | (R,P)-L4* | Functionalized Alkyne | 51 | 93 | >20:1 |

Note: (R,P)-L4 refers to a specific proprietary phosphine ligand developed for this reaction class.

The data clearly indicates that the choice of the chiral ligand is paramount for achieving high enantioselectivity.[5] The (R,P)-L4 ligand consistently delivers superior results across various alkynes, highlighting the importance of ligand optimization for a given substrate class. The high diastereoselectivity for the cis product is also a notable feature of this system.

Experimental Protocol: One-Pot Reductive Alkynylation[6]

This protocol is adapted from a reported synthesis of the pyrrolidine alkaloid (−)-cis-225C.[6]

-

Catalyst Preparation: In a glovebox, add Cu(OAc)₂ (1.8 mg, 0.01 mmol, 2.5 mol%), the chiral phosphine ligand (e.g., (R,P)-L4, 0.012 mmol, 3.0 mol%), and freshly distilled toluene (1.0 mL) to a flame-dried Schlenk tube. Stir the mixture at room temperature for 1 hour.

-

Reaction Assembly: To the catalyst solution, add the γ-keto amide substrate (0.4 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.5 equiv).

-

Initiation: Add tetramethyldisiloxane (TMDS) (0.8 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Seal the tube and stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Tandem Cyclization: Upon completion of the alkynylation, add Pd(OH)₂/C (20 mol%) to the reaction mixture. Fit the Schlenk tube with a hydrogen balloon and stir vigorously for 12 hours.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the enantioenriched 2-ethynylpyrrolidine derivative.

Core Strategy II: Asymmetric Cyclization of Acyclic Precursors

An alternative to forming the C2-alkyne bond stereoselectively is to construct the pyrrolidine ring from a pre-existing chiral acyclic precursor that already contains the ethynyl moiety. This approach transfers the challenge of stereocontrol from the alkynylation step to the synthesis of the chiral starting material.

Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing metathesis is a powerful tool for the formation of cyclic structures. In the context of 2-ethynylpyrrolidine, an appropriately designed N-tethered 1,6-enyne can undergo cyclization to form a dihydropyrrole, which can then be reduced to the target pyrrolidine. The key is the enantioselective synthesis of the 1,6-enyne precursor.[7]

Caption: Synthetic pathway via Ring-Closing Enyne Metathesis.

This method provides access to a wide range of substituted pyrrolidines, as the acyclic precursor is highly modular.[7][8] The reaction is often tolerant of various functional groups and proceeds under mild conditions.[8]

Intramolecular C-H Amination

Recent advances in biocatalysis have enabled novel and powerful disconnections. Engineered cytochrome P450 enzymes (often termed P411 variants) can catalyze the intramolecular insertion of an enzyme-generated nitrene into an unactivated C(sp³)–H bond.[3][4] By starting with a chiral azide precursor containing an alkyne, this method can forge the pyrrolidine ring with high enantioselectivity.

This biocatalytic approach offers a green and highly selective alternative to traditional transition-metal-catalyzed C-H amination.[3] The reaction proceeds under mild, aqueous conditions, and the selectivity is dictated by the enzyme's active site, which can be tuned through directed evolution.[4]

Core Strategy III: Biocatalytic Cascades

Merging the efficiency of biocatalysis with cascade reactions provides a highly streamlined route to chiral pyrrolidines. A particularly elegant strategy involves a transaminase-triggered cyclization.[9]

Transaminase-Triggered Cyclization

This approach begins with a commercially available ω-chloro ketone. A chiral transaminase (TA) enzyme converts the ketone into a chiral amine with high enantiopurity. The in situ-generated chiral amine then undergoes a spontaneous intramolecular S N 2 cyclization, displacing the chloride to form the pyrrolidine ring.

Table 2: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines [9]

| Substrate (R group) | Enzyme (Selectivity) | Yield (%) | ee (%) |

| R = Methyl | TA-R (R-selective) | 90 | >99.5 |

| R = Methyl | TA-S (S-selective) | 85 | >99.5 |

| R = p-Cl-Phenyl | TA-R (R-selective) | 84 | >99.5 |

| R = p-Cl-Phenyl | TA-S (S-selective) | 79 | >99.5 |

The power of this method lies in its enantio-complementary nature. By simply choosing either an (R)-selective or (S)-selective transaminase, one can access either enantiomer of the final product from the same achiral starting material.[9] While this specific example does not incorporate an ethynyl group, the principle is directly applicable. One would start with a substrate such as 7-chlorohept-1-yn-4-one to generate the desired 2-ethynylpyrrolidine scaffold.

Troubleshooting and Optimization

Achieving high enantioselectivity requires careful optimization. Below are key factors to investigate when troubleshooting a new asymmetric synthesis.[5]

-

Ligand Choice: This is the most critical factor. The steric and electronic properties of the chiral ligand create the environment for stereoselection. If standard ligands (e.g., BOX) give poor results, consider more tunable or specialized ligands.

-

Solvent: Solvent polarity and coordinating ability can significantly impact the catalyst's performance. Non-coordinating solvents like toluene are often preferred to avoid interference with the catalyst-substrate complex.

-

Temperature: Asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

-

Catalyst Purity and Loading: Ensure the high purity of both the metal precursor and the ligand. While lower catalyst loading is economically desirable, a slightly higher loading can sometimes improve selectivity.

Conclusion

The enantioselective synthesis of 2-ethynylpyrrolidine is a vibrant area of research with profound implications for drug discovery. The direct, catalytic asymmetric addition of alkynes to cyclic imine precursors represents the most convergent and widely explored strategy, with copper- and iridium-based systems offering powerful solutions. Concurrently, methodologies based on the cyclization of chiral acyclic precursors, including ring-closing metathesis and innovative biocatalytic C-H amination, provide valuable alternative disconnections. The emergence of enzyme-triggered cascades further streamlines the synthetic process, offering environmentally benign and highly selective routes. The choice of strategy will ultimately depend on factors such as substrate scope, scalability, and the availability of chiral catalysts or enzymes. A thorough understanding of the mechanistic principles and optimization parameters discussed in this guide will empower scientists to effectively tackle the synthesis of this important chiral building block.

References

-

Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

-

Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. PubMed. Available at: [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. ResearchGate. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. Available at: [Link]

-

Stereoselective Synthesis of 2-Substituted Pyrrolidines. Thieme Connect. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]

-

The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. ResearchGate. Available at: [Link]

-

Selected examples of stereoselective synthesis of 2-substituted pyrrolidines. ResearchGate. Available at: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. Available at: [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PubMed Central. Available at: [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PubMed Central. Available at: [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. Available at: [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Chiral-Pool-Synthesis-of-1-Boc-2-ethynylpyrrolidine

A Technical Guide to the Chiral Pool Synthesis of 1-Boc-2-ethynylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chiral pool synthesis of 1-Boc-2-ethynylpyrrolidine, a valuable building block in medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system disorders.[1][2][3] This guide focuses on a robust and widely applicable synthetic strategy starting from the readily available chiral precursor, (S)-pyroglutamic acid. We will delve into the critical transformations, including the reduction of the carboxylic acid, protection of the resulting alcohol, oxidation to the corresponding aldehyde, and the crucial one-carbon homologation to install the terminal alkyne. Mechanistic insights, detailed experimental protocols, and data presentation are provided to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Significance of 2-Substituted Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] The inherent three-dimensionality of the saturated pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[1] This non-planar structure, often undergoing "pseudorotation," contributes significantly to the stereochemistry of a molecule, which can profoundly influence its biological activity and target selectivity.[1]

Specifically, 2-substituted pyrrolidines are key components in a variety of clinically successful drugs and promising drug candidates.[4] The ethynyl group, in particular, is a versatile functional handle that can participate in a wide array of chemical transformations, including metal-catalyzed coupling reactions and nucleophilic additions, making 1-Boc-2-ethynylpyrrolidine a highly sought-after intermediate for the synthesis of complex molecular architectures.[5]

This guide will focus on a chiral pool approach, a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Our chosen precursor is (S)-pyroglutamic acid, a derivative of the amino acid glutamic acid, which provides a cost-effective and stereochemically defined entry point to the desired chiral pyrrolidine core.

Synthetic Strategy: A Stepwise Approach from (S)-Pyroglutamic Acid

The overall synthetic strategy involves a multi-step sequence starting from (S)-pyroglutamic acid. The key transformations are outlined below:

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-2-ethynylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Boc-2-ethynylpyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, prized for its rigid pyrrolidine core and the versatile reactivity of the ethynyl group. Its utility in complex molecular architectures, particularly in the synthesis of peptidomimetics and bioactive compounds, necessitates unambiguous structural confirmation and purity assessment. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques integral to the characterization of 1-Boc-2-ethynylpyrrolidine, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causal relationships behind experimental choices and the interpretation of spectral data, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of 1-Boc-2-ethynylpyrrolidine in Modern Synthesis

The N-Boc (tert-butyloxycarbonyl) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, making it a cornerstone of modern organic synthesis.[1] The pyrrolidine ring provides a conformationally constrained scaffold, a desirable feature in the design of molecules with specific biological targets. Furthermore, the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions.[2] Given its role as a critical precursor, rigorous spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of 1-Boc-2-ethynylpyrrolidine before its incorporation into larger, more complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons responsible for the signal.[4]

Expected ¹H NMR Spectrum of 1-Boc-2-ethynylpyrrolidine:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Chemical Shift and Multiplicity |

| Boc (C(CH₃)₃) | ~1.45 | Singlet (s) | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. This region is characteristic of the Boc protecting group.[4] |

| Alkyne (C≡C-H) | ~2.2-2.4 | Doublet (d) or Doublet of Doublets (dd) | The terminal alkyne proton is deshielded by the π-system of the triple bond. It will be split by the proton on the adjacent chiral center (C2 of the pyrrolidine ring). |

| Pyrrolidine H2 | ~4.2-4.4 | Multiplet (m) | This proton is adjacent to the electronegative nitrogen atom and the ethynyl group, causing a downfield shift. Its multiplicity will be complex due to coupling with the alkyne proton and the H3 protons. |

| Pyrrolidine H5 | ~3.3-3.5 | Multiplet (m) | These two protons are adjacent to the nitrogen atom and will be diastereotopic, leading to separate, complex signals. |

| Pyrrolidine H3, H4 | ~1.8-2.2 | Multiplets (m) | These methylene protons of the pyrrolidine ring will appear as complex multiplets due to coupling with each other and with adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Boc-2-ethynylpyrrolidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[4]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Standard acquisition parameters for ¹H NMR are typically used.

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4]

Expected ¹³C NMR Spectrum of 1-Boc-2-ethynylpyrrolidine:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Boc (C=O) | ~154-156 | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |

| Boc (C(CH₃)₃) | ~79-81 | The quaternary carbon of the tert-butyl group. |

| Alkyne (C≡C-H) | ~80-83 | The sp-hybridized carbons of the terminal alkyne. |

| Alkyne (C≡C-H) | ~70-73 | The sp-hybridized carbons of the terminal alkyne. |

| Pyrrolidine C2 | ~55-58 | This carbon is attached to the nitrogen and the ethynyl group. |

| Pyrrolidine C5 | ~45-48 | This carbon is attached to the nitrogen atom. |

| Boc (C(CH₃)₃) | ~28-29 | The methyl carbons of the tert-butyl group. |

| Pyrrolidine C3, C4 | ~23-33 | The methylene carbons of the pyrrolidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A greater number of scans are typically required.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Key IR Absorptions for 1-Boc-2-ethynylpyrrolidine:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3300 | ≡C-H stretch | Terminal Alkyne | A sharp and strong absorption in this region is highly diagnostic for a terminal alkyne. |

| ~2975, ~2870 | C-H stretch | Alkane (Pyrrolidine and Boc) | These absorptions confirm the presence of sp³-hybridized C-H bonds. |

| ~2120 | C≡C stretch | Alkyne | A weak to medium, sharp absorption characteristic of a carbon-carbon triple bond. |

| ~1690 | C=O stretch | Carbamate (Boc) | A strong absorption indicative of the carbonyl group in the Boc protecting group. |

| ~1170 | C-N stretch | Amine | This absorption corresponds to the stretching of the carbon-nitrogen bond in the pyrrolidine ring. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique for obtaining the IR spectrum of liquid samples with minimal sample preparation.[5]

-

Sample Preparation: Place a single drop of neat 1-Boc-2-ethynylpyrrolidine directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum.

-

Cleaning: The ATR crystal should be thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-Boc-2-ethynylpyrrolidine.

Expected Mass Spectrum of 1-Boc-2-ethynylpyrrolidine:

-

Molecular Ion Peak ([M+H]⁺): The expected molecular weight of 1-Boc-2-ethynylpyrrolidine (C₁₁H₁₇NO₂) is 195.26 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 196.27.

-

Fragmentation: The Boc group is known to be labile under MS conditions.[6] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of CO₂ (44 Da) from the carbamate.[7]

| m/z | Possible Fragment | Loss from [M+H]⁺ |

| 196.27 | [M+H]⁺ | - |

| 140.21 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 123.18 | [M+H - C₄H₉O]⁺ | Loss of tert-butoxy radical |

| 96.13 | [M+H - Boc]⁺ | Loss of the entire Boc group |

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 1-Boc-2-ethynylpyrrolidine (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 1-Boc-2-ethynylpyrrolidine relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis:

Conclusion

The meticulous application and interpretation of NMR (¹H and ¹³C), IR, and mass spectrometry provide a robust and self-validating system for the characterization of 1-Boc-2-ethynylpyrrolidine. This multi-faceted spectroscopic approach ensures the structural integrity and purity of this vital building block, thereby upholding the principles of scientific integrity in research and development. By understanding the "why" behind the spectral features, scientists can confidently utilize 1-Boc-2-ethynylpyrrolidine in the synthesis of novel and complex molecular entities.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

- Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Boc-2-Ethynylpyrrolidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for An effective one-pot access to polynuclear dispiroheterocyclic structures comprising pyrrolidinyloxi. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(Butoxycarbonyl)-2-[(E)-but-1-enyl]pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1599–1608.

- Wolf, C., & Linsen, F. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(10), 1215–1222.

-

PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of 1-Boc-2-substituted pyrrolidines. Tetrahedron, 42(20), 5855-5861.

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link]

-

NIST. (n.d.). 1-Butylpyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Spectral Identification of Various New Ligands and Complexes with (Pb2+). Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Vinyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]

- 3. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Tert-butyl-3-ethenylpyrrolidine-1-carboxylate | C11H18NO2- | CID 53432658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stability and Storage of Boc-Protected Alkynes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc-Protected Alkynes in Modern Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in contemporary organic synthesis, prized for its reliability in temporarily masking the reactivity of primary and secondary amines.[1][2] When appended to an alkyne-containing molecule, the resulting Boc-protected alkyne becomes an invaluable building block in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development.[3] These bifunctional compounds, featuring a stable, yet readily cleavable, protected amine and a reactive alkyne handle for "click" chemistry or other transformations, are instrumental in the construction of novel therapeutics.

However, the very features that make these molecules so useful also present unique challenges regarding their stability and storage. The presence of both the acid-labile Boc group and the potentially reactive alkyne moiety necessitates a thorough understanding of their chemical behavior to ensure the integrity and purity of these critical reagents over time. This guide provides a comprehensive overview of the factors influencing the stability of Boc-protected alkynes, recommended storage and handling procedures, and protocols for assessing their long-term viability.

Chemical Stability of Boc-Protected Alkynes: A Multifactorial Perspective

The stability of a Boc-protected alkyne is not intrinsic but is rather a function of its environment. Several factors, including temperature, pH, and light, can influence the rate and pathway of its degradation.

Thermal Stability

Boc-protected compounds, in general, exhibit thermal lability.[4][5] The thermal decomposition of a Boc-protected amine is believed to proceed through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[4] High temperatures, particularly above 100°C, can accelerate this process.[4] For many Boc-protected amines, significant decomposition can occur at temperatures around 150°C or higher.[4]

For Boc-protected alkynes such as N-Boc-propargylamine, this thermal sensitivity has practical implications for both storage and experimental workup. For instance, prolonged heating during solvent evaporation under reduced pressure can lead to the loss of the Boc group.[6]

Key Insight: The electrophilicity of the N-Boc carbonyl group has been correlated with the rate of thermal deprotection.[5] This suggests that the electronic environment of the alkyne moiety could potentially influence the thermal stability of the Boc group.

pH Stability

The Boc group is notoriously sensitive to acidic conditions.[1][2] Cleavage readily occurs in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeding via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[1]

While generally stable to basic conditions, prolonged exposure to strong bases may lead to hydrolysis, although this is less common.[7] The stability of the alkyne group itself can also be pH-dependent. In the presence of certain metal catalysts, terminal alkynes can undergo dimerization or other reactions, which may be influenced by the pH of the medium.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation.[9] While specific photodegradation studies on Boc-protected alkynes are not extensively documented, it is a known stress condition that can lead to the formation of impurities. The alkyne functional group, in particular, can be susceptible to photochemical reactions. Therefore, it is crucial to protect these compounds from light during storage and handling.

Core Directive: Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of Boc-protected alkynes, adherence to strict storage and handling protocols is paramount. These protocols are designed to mitigate the risks of thermal, hydrolytic, and photolytic degradation.

Optimal Storage Conditions

Based on manufacturer recommendations and the known chemical properties of these compounds, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation of the Boc group. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation of the alkyne or other sensitive functional groups. |

| Light | Amber vial or protection from light | To prevent photolytic degradation. |

| Container | Tightly sealed, appropriate material | To prevent exposure to moisture and atmospheric contaminants. |

Long-Term Storage Considerations: For long-term storage, it is advisable to aliquot the material to minimize the number of times the main container is opened, thereby reducing exposure to atmospheric moisture and oxygen. A re-test period should be established based on stability studies to ensure the material remains within specification for its intended use.[6]

Safe Handling Procedures

Boc-protected alkynes, like all chemical reagents, should be handled with appropriate care in a well-ventilated area, preferably a fume hood. The following personal protective equipment (PPE) is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

When handling the solid material, care should be taken to avoid generating dust. For transfer, use appropriate tools such as a spatula.

Diagram: Workflow for Handling Boc-Protected Alkynes

Caption: A step-by-step workflow for the safe handling of Boc-protected alkynes.

Experimental Protocols for Stability Assessment

To ensure the quality of Boc-protected alkynes, particularly for use in sensitive applications like drug development, it is essential to perform stability-indicating assays. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on a Boc-protected alkyne, such as N-Boc-propargylamine. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Materials:

-

Boc-protected alkyne sample

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

pH meter

-

HPLC-UV system

-

LC-MS system for peak identification

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the Boc-protected alkyne in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

-

Analyze by HPLC-UV.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.

-

Analyze by HPLC-UV.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw a sample, dilute to the working concentration, and analyze by HPLC-UV.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid Boc-protected alkyne to a vial.

-

Place in an oven at a high temperature (e.g., 80°C or 100°C) for a defined period.

-

At each time point, dissolve a portion of the solid in the solvent, dilute to the working concentration, and analyze by HPLC-UV.

-

-

Photolytic Degradation:

-

Expose a solution of the Boc-protected alkyne in a quartz cuvette to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the samples to the working concentration and analyze by HPLC-UV.

-

Diagram: Forced Degradation Workflow

Caption: A generalized workflow for conducting forced degradation studies on Boc-protected alkynes.

Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reverse-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid (note: prolonged exposure to acidic mobile phases on the autosampler can cause degradation).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting impurities.

Impurity Profiling and Identification

Potential impurities in Boc-protected alkynes can arise from the synthetic process or from degradation.

Synthetic Impurities:

-

Unreacted starting materials: e.g., the parent alkyne-amine.

-

By-products from the Boc protection reaction: e.g., di-Boc protected amine.

-

Residual solvents.

Degradation Products:

-

Free amine: From the cleavage of the Boc group.

-

Products of alkyne reactions: Such as dimers or hydration products.

-

Oxidation products.

The structural elucidation of these impurities is typically achieved using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.

Conclusion: A Proactive Approach to Ensuring Quality

Boc-protected alkynes are powerful tools in modern organic synthesis. Their effective use, however, is predicated on a thorough understanding of their stability. By implementing robust storage and handling protocols and by employing validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality and integrity of these critical reagents. A proactive approach to stability assessment, including comprehensive forced degradation studies, is not merely a regulatory requirement but a fundamental aspect of good scientific practice that underpins the reliability and reproducibility of synthetic endeavors.

References

-

Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 4, 2026, from [Link]

-

Safe Handling: Unstable, Reactive, Energetic Chemicals - UNL MediaHub. (2012, June 11). Retrieved January 4, 2026, from [Link]

-

Forced degradation studies | Download Table - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved January 4, 2026, from [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved January 4, 2026, from [Link]

-

ChemInform Abstract: A Photolabile Protection Strategy for Terminal Alkynes. (2010, May 18). Retrieved January 4, 2026, from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 4, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit. (2024, June 19). Retrieved January 4, 2026, from [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pro-Handling of Reactive Chemicals — Policy and Procedure Library - University of Louisville. (2022, October 10). Retrieved January 4, 2026, from [Link]

-

Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate - PubMed. (2009, August 1). Retrieved January 4, 2026, from [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit. (2024, June 19). Retrieved January 4, 2026, from [Link]

-

Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Copper-Catalyzed Hydroboration of Propargyl-Functionalized Alkynes in Water - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF - ResearchGate. (2015, January 1). Retrieved January 4, 2026, from [Link]

-

Safety in the Handling of Laboratory Reagents - Kalstein EU. (n.d.). Retrieved January 4, 2026, from [Link]

-

Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2018, August 16). Retrieved January 4, 2026, from [Link]

-

A Photo Labile Protection Group Strategy for Terminal Alkynes - ResearchGate. (2010, May 1). Retrieved January 4, 2026, from [Link]

-

Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry - PubMed. (2015, December 9). Retrieved January 4, 2026, from [Link]

-

Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF - ResearchGate. (2018, August 1). Retrieved January 4, 2026, from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (2013, January 21). Retrieved January 4, 2026, from [Link]

-

A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin - Unich. (2024, February 8). Retrieved January 4, 2026, from [Link]

-

Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes | ACS Catalysis - ACS Publications. (2021, December 27). Retrieved January 4, 2026, from [Link]

-

Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. (2024, July 22). Retrieved January 4, 2026, from [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. reddit.com [reddit.com]

- 5. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

Introduction: The Strategic Value of Chiral 2-Ethynylpyrrolidines in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability of (R)- and (S)-1-Boc-2-ethynylpyrrolidine

In the landscape of contemporary medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined building blocks is incessant. Among these, chiral pyrrolidines represent a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2][3] The introduction of chirality is a critical strategy for enhancing ligand-protein interactions, improving potency, and optimizing pharmacokinetic profiles, as biological systems are inherently enantioselective.[2][4]

This guide focuses on two such high-value chiral building blocks: (R)-1-Boc-2-ethynylpyrrolidine and (S)-1-Boc-2-ethynylpyrrolidine. These reagents are uniquely positioned for advanced drug discovery programs due to the combination of two key features:

-

The Chiral Pyrrolidine Core: This saturated heterocycle imparts a rigid, three-dimensional conformation to molecules, enabling precise spatial orientation of substituents for optimal target engagement.[5]

-

The Ethynyl Functional Group: This terminal alkyne is a versatile chemical handle, primed for a host of powerful and efficient coupling reactions. It is particularly valuable for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and for metal-catalyzed cross-couplings like the Sonogashira reaction.[5]

The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, facilitating multi-step synthetic sequences.[6][7] Consequently, these enantiomerically pure compounds serve as indispensable starting materials for constructing complex molecules, from protease inhibitors to agents targeting the central nervous system.[5] This document provides a comprehensive overview of their commercial availability, physicochemical properties, synthesis, and characterization for researchers, scientists, and drug development professionals.

Section 1: Commercial Availability and Sourcing

Both (R)- and (S)-1-Boc-2-ethynylpyrrolidine are commercially available from a range of specialized chemical suppliers. This accessibility is crucial for research and development teams, as it enables rapid entry into synthetic programs without the need for lengthy de novo synthesis of the core scaffold. When sourcing these reagents, it is imperative to consider purity, enantiomeric excess (ee), and appropriate storage conditions to ensure experimental reproducibility.

Below is a summary of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and stereochemical integrity.

| Parameter | (R)-1-Boc-2-ethynylpyrrolidine | (S)-N-Boc-2-ethynylpyrrolidine |

| Supplier Examples | BLDpharm[8], ENAO Chemical Co., Ltd[9] | Fluorochem[10] |

| CAS Number | 130418-90-5[8][9] | 130495-08-8[10] |

| Purity | Typically ≥97%[9] | Not specified, inquire with supplier |

| Available Pack Sizes | 1 g, Custom Bulk Inquiry[9] | 250 mg, 1 g, 5 g[10] |

| Recommended Storage | Sealed in dry, store in freezer, under -20°C[8] | 2-8°C[5] |

Section 2: Physicochemical and Handling Data

Proper handling and storage are paramount for maintaining the chemical integrity of these reagents. The terminal alkyne can be sensitive to certain conditions, and the Boc group is labile to strong acids.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂ | [5][8] |

| Molecular Weight | 195.26 g/mol | [5][8] |

| Appearance | Varies (typically a solid or oil) | General Knowledge |

| Boiling Point | ~249.1°C (Predicted) | [5] |

| Storage | Store under inert gas, refrigerated (2-8°C) or frozen (-20°C) as per supplier recommendation.[5][8] |

Section 3: Synthesis Methodology: A Field-Proven Approach

While commercial availability is convenient, an in-house synthesis may be required for large-scale campaigns or for the creation of derivatives. The most reliable synthetic routes leverage the chiral pool, starting from readily available and enantiopure precursors like N-Boc-prolinol. The following protocol describes a robust, two-step sequence from (R)- or (S)-N-Boc-prolinol.

Logical Workflow for Synthesis

The strategy involves the oxidation of the primary alcohol of N-Boc-prolinol to the corresponding aldehyde, followed by a one-carbon homologation to install the terminal alkyne. This sequence is designed to minimize racemization at the C2 position.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]

- 6. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]

- 7. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 130418-90-5|(R)-1-Boc-2-Ethynylpyrrolidine|BLD Pharm [bldpharm.com]

- 9. Pharmaceuticals-Pyrrolidines - ENAO Chemical Co., Ltd [enaochem.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

1-Boc-2-ethynylpyrrolidine in copper-catalyzed azide-alkyne cycloaddition

Harnessing Chirality: 1-Boc-2-ethynylpyrrolidine in Copper-Catalyzed Azide-Alkyne Cycloaddition for Advanced Drug Discovery

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note provides a detailed guide for utilizing the chiral building block, 1-Boc-2-ethynylpyrrolidine, in CuAAC reactions. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart conformational rigidity and favorable pharmacokinetic properties.[1][2] By integrating this privileged scaffold with the robust and bioorthogonal triazole linkage, researchers can rapidly generate libraries of complex, three-dimensional molecules with significant potential in drug discovery and development. This document offers in-depth mechanistic insights, optimized experimental protocols, and guidance on the application of the resulting chiral pyrrolidinyl-triazole conjugates.

Introduction: The Strategic Value of the Pyrrolidinyl-Triazole Scaffold

The convergence of privileged structures and robust chemical ligations is a powerful strategy in modern medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural component in a multitude of natural products and pharmaceuticals, including well-known drugs like Captopril and Clindamycin.[1] Its prevalence stems from its ability to serve as a conformationally restricted scaffold, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

The 1,2,3-triazole ring, formed with exceptional efficiency via the CuAAC reaction, has emerged as a valuable pharmacophore and a stable isostere for amide bonds.[3] The nitrogen atoms in the triazole ring are effective hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, enhancing binding to target proteins.[4]

The combination of the chiral 1-Boc-2-ethynylpyrrolidine with various azide-containing molecules through the CuAAC reaction offers a direct route to novel chemical entities. The Boc-protected pyrrolidine provides a rigid, chiral framework, while the ethynyl group serves as a versatile handle for "clicking" on diverse functional groups, making it an ideal tool for generating molecular diversity in drug discovery campaigns.[5][6] This approach has been successfully employed in the development of potent bioactive agents, including anticancer compounds and mitochondrial permeability transition pore (mPTP) blockers.[3][7]

The CuAAC Reaction: Mechanistic Overview

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a significant rate-accelerated variant of the Huisgen 1,3-dipolar cycloaddition.[8] Unlike the thermal reaction, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process proceeds at room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole.[9]

The catalytic cycle, while complex and subject to ongoing research, is generally understood to involve the following key steps:

-

Formation of Copper(I) Acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne (1-Boc-2-ethynylpyrrolidine) is deprotonated to form a copper acetylide intermediate. This step is crucial for activating the alkyne.

-

Coordination of the Azide: The organic azide coordinates to the copper acetylide complex.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Recent studies suggest that the kinetically favored pathway may involve dinuclear or even trinuclear copper intermediates, which would account for the remarkable rate enhancement observed in this reaction. The use of a stabilizing ligand is critical to prevent the disproportionation and oxidation of the active Cu(I) species to the inactive Cu(II) state.[10]

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a detailed, step-by-step protocol for the CuAAC reaction between (S)-1-Boc-2-ethynylpyrrolidine and benzyl azide as a model system. This protocol can be adapted for other organic azides.

Materials and Reagents

-

(S)-1-Boc-2-ethynylpyrrolidine (or the R-enantiomer)

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-